molecular formula C31H27N3O3 B2528980 (E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326882-00-2

(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2528980
CAS RN: 326882-00-2
M. Wt: 489.575
InChI Key: XCNIMVDKDKXYGM-CCEZHUSRSA-N
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Description

(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C31H27N3O3 and its molecular weight is 489.575. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Novel piperazine substituted naphthalimide compounds exhibit characteristic luminescent properties valuable for pH probe applications. Their fluorescence can be modulated through photo-induced electron transfer (PET) processes, highlighting their potential for bioimaging and sensing applications. The ability to switch off the PET path by protonation or quaternization of the donor moiety adds to their utility in precise environmental sensing scenarios (Gan, Chen, Chang, & Tian, 2003).

Polymerizable Visible Light Initiators

Acrylated naphthalimide compounds designed as one-component visible light initiators demonstrate excellent photopolymerization initiating performance and high migration stability. Their structured investigation reveals promising applications in photopolymerization processes, contributing to advancements in materials science and engineering (Yang, Liao, Xiong, Wu, Wang, Li, & Tang, 2018).

Synthesis of Broad-Spectrum Anticancer Compounds

A developed synthesis route for benzo[e][1,2,4]triazines and related compounds offers rapid access to molecules with broad-spectrum anticancer activity. This highlights the compound's potential in pharmaceutical research, especially for melanoma and ovarian cancer treatment strategies (Aly, Hassan, Mohamed, Ramadan, Abd El-Aal, Bräse, & Nieger, 2020).

Anticancer Activity of Combi-Molecules

The study of a combi-molecule designed to inhibit PARP and damage DNA showcases its growth inhibitory activity against cancer cell lines. This research underscores the therapeutic potential of such molecules in cancer treatment, offering insights into novel drug development pathways (Mouhri, Goodfellow, Kelley, Stein, Rogers, & Jean-Claude, 2017).

Synthetic Methods for Isoquinoline-1,3-diones

Advancements in synthetic methods for isoquinoline-1,3-diones using radical cascade reactions present new pathways for the development of compounds with potential pharmaceutical applications. This research opens doors to novel synthesis strategies, enhancing the toolbox available for medicinal chemistry (Niu & Xia, 2022).

properties

IUPAC Name

2-[2-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O3/c35-28(15-14-23-8-3-7-22-6-1-2-11-25(22)23)33-19-16-32(17-20-33)18-21-34-30(36)26-12-4-9-24-10-5-13-27(29(24)26)31(34)37/h1-15H,16-21H2/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNIMVDKDKXYGM-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.